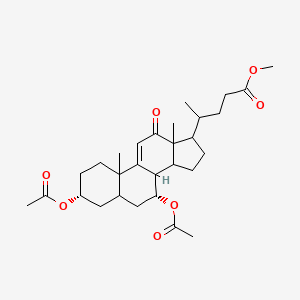
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate
Description
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is a complex organic compound that belongs to the class of cholenoic acids
Propriétés
Numéro CAS |
27335-80-4 |
|---|---|
Formule moléculaire |
C29H42O7 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
methyl 4-[(3R,7R)-3,7-diacetyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H42O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h15-16,19-22,24,27H,7-14H2,1-6H3/t16?,19?,20-,21?,22?,24-,27?,28?,29?/m1/s1 |
Clé InChI |
HOPKUOLIBKHYMH-IVVQRGKSSA-N |
SMILES isomérique |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2[C@@H](CC4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(=O)C=C3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate typically involves multiple steps, including the acetylation of hydroxyl groups and the introduction of a keto group. Common reagents used in these reactions include acetic anhydride, pyridine, and oxidizing agents like chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized cholenoic acids, while reduction could produce hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3alpha,7alpha-diacetoxy-12-keto-cholanoate
- Methyl 3alpha,7alpha-diacetoxy-12-keto-delta5-cholenate
Uniqueness
Methyl 3alpha,7alpha-diacetoxy-12-keto-delta9(11)-cholenate is unique due to its specific structural features, such as the delta9(11) double bond and the positioning of the acetoxy and keto groups. These features can influence its reactivity and biological activity, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


